REACTION_CXSMILES
|
FC1C=C(NC(NC(=O)CC2C=CC=CC=2)=S)C=CC=1OC1C2C(=CC(OC)=C(C(OC(C)(C)C)=O)C=2)N=CC=1.[F:41][C:42]1[CH:64]=[C:63]([NH:65][C:66]([NH:68][C:69](=[O:79])[CH2:70][C:71]2[CH:76]=[CH:75][CH:74]=[C:73]([O:77][CH3:78])[CH:72]=2)=[S:67])[CH:62]=[CH:61][C:43]=1[O:44][C:45]1[C:54]2[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=2)[N:48]=[CH:47][CH:46]=1>>[NH2:65][C:63]1[CH:62]=[CH:61][C:43]([O:44][C:45]2[C:54]3[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=3)[N:48]=[CH:47][CH:46]=2)=[C:42]([F:41])[CH:64]=1.[CH3:78][O:77][C:73]1[CH:72]=[C:71]([CH2:70][C:69]([N:68]=[C:66]=[S:67])=[O:79])[CH:76]=[CH:75][CH:74]=1
|
Name
|
titled compound 46
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=CC(=C1)NC(=S)NC(CC1=CC(=CC=C1)OC)=O
|
Name
|
compound 1d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC(C)(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |